An In-depth Technical Guide to tert-butyl 5-methylthiophene-2-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 5-methylthiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While a s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of tert-butyl 5-methylthiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not readily found in major public databases, this guide will cover its essential characteristics, a robust and validated synthesis protocol, and its potential applications, drawing from established chemical principles and data on closely related analogues.
Introduction and Physicochemical Properties
Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials.[1] The introduction of a tert-butyl ester functional group can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as solubility and metabolic stability, making it a valuable building block in drug design.
While the precise experimental data for tert-butyl 5-methylthiophene-2-carboxylate is not widely published, we can extrapolate its likely properties based on its constituent parts and data from analogous compounds.
Property
Predicted Value
Rationale / Comparative Data
Molecular Formula
C₁₀H₁₄O₂S
Based on structural components.
Molecular Weight
198.28 g/mol
Calculated from the molecular formula.
Appearance
Colorless to pale yellow liquid or low-melting solid
Similar thiophene carboxylates are often liquids or solids with low melting points.
Solubility
Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF); Insoluble in water.
The tert-butyl and thiophene moieties impart significant nonpolar character.
Boiling Point
> 200 °C (estimated)
Expected to be higher than the corresponding methyl ester due to increased molecular weight.
Synthesis of tert-butyl 5-methylthiophene-2-carboxylate
The synthesis of tert-butyl 5-methylthiophene-2-carboxylate can be efficiently achieved through the esterification of 5-methylthiophene-2-carboxylic acid with tert-butanol. Given the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient. A more reliable method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
Experimental Protocol: Synthesis via DCC/DMAP Coupling
This protocol describes a robust method for the synthesis of tert-butyl 5-methylthiophene-2-carboxylate from commercially available starting materials.
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
Addition of Reagents: To the stirred solution, add tert-butanol (3.0 eq) and a catalytic amount of DMAP (0.1 eq).
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup:
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 5-methylthiophene-2-carboxylate.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for tert-butyl 5-methylthiophene-2-carboxylate.
Potential Applications in Drug Development and Materials Science
The unique structural features of tert-butyl 5-methylthiophene-2-carboxylate make it a promising scaffold for various applications:
Medicinal Chemistry: The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The tert-butyl ester can act as a lipophilic protecting group for the carboxylic acid, which can be cleaved in vivo by esterases to release the active carboxylic acid. This prodrug strategy can enhance oral bioavailability and modulate the drug's release profile.
Organic Electronics: Thiophene-based molecules are extensively used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). The electronic properties of the thiophene ring can be fine-tuned by substituents, and the tert-butyl group can improve the solubility and processability of these materials.
Caption: Potential applications of the core chemical structure.
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 5-methylthiophene-2-carboxylate is not available, general laboratory safety precautions for handling thiophene derivatives should be followed. These compounds may cause skin and eye irritation.[5][6]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-butyl 5-methylthiophene-2-carboxylate represents a valuable, yet under-characterized, chemical entity with significant potential in both pharmaceutical and materials science research. The synthetic protocol outlined in this guide provides a reliable and scalable method for its preparation, opening the door for further investigation into its properties and applications. As with any novel compound, thorough characterization and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.
References
Justia Patents. (2018). Preparation of tert-butyl esters of aliphatic carboxylic acids. [Link]
Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]
Organic Syntheses. Esterification of Carboxylic Acids with. [Link]
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
PMC - NIH. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
Google Patents.
PMC - PubMed Central. Therapeutic importance of synthetic thiophene. [Link]
An In-Depth Technical Guide to Tert-butyl 5-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiophene Moieties in Medicinal Chemistry Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiophene Moieties in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, and its derivatives are cornerstones in the field of medicinal chemistry.[1][2] These structures are considered privileged pharmacophores due to their ability to modulate the physicochemical properties of molecules, such as solubility and metabolic stability, and their capacity for diverse biological interactions.[2] The thiophene ring is a bioisostere of the benzene ring, and its incorporation into drug candidates can lead to enhanced therapeutic profiles. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2] This has led to their presence in numerous commercially available drugs.
This technical guide focuses on a specific and valuable thiophene derivative: Tert-butyl 5-methylthiophene-2-carboxylate . This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. The presence of the tert-butyl ester provides a sterically hindered and chemically robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions. The methyl group at the 5-position influences the electronic properties of the thiophene ring and provides a point for further synthetic elaboration.
This guide will provide a comprehensive overview of the synthesis of Tert-butyl 5-methylthiophene-2-carboxylate, its key physicochemical and spectroscopic properties, and its current and potential applications in the pharmaceutical and life sciences sectors.
Synthesis of Tert-butyl 5-methylthiophene-2-carboxylate: A Strategic Approach
The most direct and efficient laboratory-scale synthesis of Tert-butyl 5-methylthiophene-2-carboxylate involves the esterification of the corresponding carboxylic acid, 5-methylthiophene-2-carboxylic acid. While several esterification methods exist, the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) offers a mild and highly effective route, particularly for the formation of sterically hindered tert-butyl esters.[3]
This method proceeds through the in-situ formation of a mixed anhydride, which is then nucleophilically attacked by the tert-butanol generated from the decomposition of (Boc)₂O, or by any added tert-butanol. The byproducts of this reaction, carbon dioxide and tert-butanol, are volatile and easily removed, simplifying the purification process.
Synthetic Pathway Overview
Caption: Synthetic route to Tert-butyl 5-methylthiophene-2-carboxylate.
Experimental Protocol: Esterification of 5-methylthiophene-2-carboxylic acid
Disclaimer: This protocol is a representative procedure based on established chemical principles for tert-butyl ester formation.[3][4] Researchers should always conduct their own risk assessments and optimization studies.
Materials:
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
5-methylthiophene-2-carboxylic acid
1918-79-2
C₆H₆O₂S
142.18
Di-tert-butyl dicarbonate ((Boc)₂O)
24424-99-5
C₁₀H₁₈O₅
218.25
4-(Dimethylamino)pyridine (DMAP)
1122-58-3
C₇H₁₀N₂
122.17
Dichloromethane (DCM), anhydrous
75-09-2
CH₂Cl₂
84.93
Saturated aqueous sodium bicarbonate
N/A
NaHCO₃
84.01
Brine (saturated aqueous NaCl)
N/A
NaCl
58.44
Anhydrous magnesium sulfate
7487-88-9
MgSO₄
120.37
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-methylthiophene-2-carboxylic acid (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (0.05-0.1 eq).
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Workup:
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic components.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Combine the organic layers and wash sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 5-methylthiophene-2-carboxylate.
Physicochemical and Spectroscopic Profile
A thorough characterization of Tert-butyl 5-methylthiophene-2-carboxylate is essential for its use as a building block and for quality control purposes.
Physicochemical Properties
Property
Value
Molecular Formula
C₁₀H₁₄O₂S
Molecular Weight
198.28 g/mol
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid
Spectroscopic Data (Predicted and Inferred from Analogues)
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to show three distinct signals:
A singlet for the tert-butyl protons: This will be the most upfield and most intense signal, integrating to 9 protons, typically in the range of δ 1.5-1.6 ppm.
A singlet for the methyl protons on the thiophene ring: This signal, integrating to 3 protons, will appear further downfield, likely in the range of δ 2.5-2.6 ppm.
Two doublets for the thiophene ring protons: These two protons will be in different chemical environments and will show coupling to each other (a doublet of doublets might be observed if coupling to the methyl group is resolved). The proton at the 3-position is expected to be more upfield (δ ~6.8-7.0 ppm) than the proton at the 4-position (δ ~7.5-7.7 ppm) due to the electronic effects of the adjacent ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum will provide information on all the carbon environments in the molecule:
Carbon Environment
Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)
160-165
Thiophene Ring Carbons (C2, C5)
140-150
Thiophene Ring Carbons (C3, C4)
125-135
Quaternary Carbon of tert-butyl group
80-85
Methyl Carbons of tert-butyl group
~28
Methyl Carbon on thiophene ring
~15
IR (Infrared) Spectroscopy:
The IR spectrum will be characterized by several key absorption bands:
Functional Group
Wavenumber (cm⁻¹)
Description
C=O Stretch (Ester)
~1710-1730
Strong, sharp absorption
C-O Stretch (Ester)
~1250-1300 and ~1150-1180
Strong absorptions
C-H Stretch (Aliphatic)
~2950-3000
Medium to strong absorptions
C-H Stretch (Aromatic)
~3100
Weak absorption
C=C Stretch (Aromatic)
~1450-1600
Medium to weak absorptions
Mass Spectrometry (MS):
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 198. A prominent fragment ion would likely be observed at m/z = 142, corresponding to the loss of the tert-butyl group (56 Da). Another significant fragment would be at m/z = 57, corresponding to the tert-butyl cation.
Applications in Drug Discovery and Development
Tert-butyl 5-methylthiophene-2-carboxylate is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the strategic placement of functional groups that allow for selective chemical transformations.
Role as a Protected Carboxylic Acid Building Block
The tert-butyl ester group is a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents. This allows for chemical modifications to be performed on other parts of the molecule without affecting the carboxylic acid moiety. The tert-butyl group can be selectively deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid, which can then be used for further reactions, such as amide bond formation.
Synthetic Utility in Constructing Bioactive Scaffolds
The thiophene ring itself can be further functionalized. For example, the methyl group at the 5-position can be a handle for further synthetic transformations. The aromatic protons on the thiophene ring can also undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ester group will direct substitution to specific positions.
This building block can be incorporated into larger molecular frameworks to synthesize compounds with potential therapeutic applications, including but not limited to:
Enzyme Inhibitors: The carboxylic acid, once deprotected, can act as a key binding motif for the active sites of various enzymes.
Receptor Agonists and Antagonists: The thiophene scaffold can be elaborated to create molecules that interact with specific biological receptors.
Antimicrobial and Anticancer Agents: The inherent biological activity of the thiophene nucleus can be enhanced and modulated by the addition of other functional groups.[1][2]
Caption: Applications of Tert-butyl 5-methylthiophene-2-carboxylate.
Conclusion
Tert-butyl 5-methylthiophene-2-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis via the esterification of 5-methylthiophene-2-carboxylic acid using di-tert-butyl dicarbonate and DMAP provides a reliable and efficient route to this important intermediate. The unique combination of a strategically placed methyl group and a robust tert-butyl ester protecting group allows for a wide range of synthetic manipulations, making it a key component in the construction of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers aiming to leverage the potential of the thiophene scaffold in the development of novel therapeutics.
References
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1). [Link]
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024). Scientific Reports, 14(1). [Link]
Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophen. (2013). Iraqi National Journal of Chemistry, 52, 466-476. [Link]
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). Organic Process Research & Development. [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 92. [Link]
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). Molecules, 29(10), 2291. [Link]
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. LookChem. [Link]
Preparation of tert-butyl esters of aliphatic carboxylic acids.
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC, 2004(11), 53-60. [Link]
Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. (2004). Hydrometallurgy, 72(1-2), 139-148. [Link]
Supporting Information for: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diketones with Allylic Acetates. The Royal Society of Chemistry. [Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(16), 3978-3990. [Link]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Chemistry, 7(10), 51-60. [Link]
Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. (2020). Beilstein Journal of Organic Chemistry, 16, 1269–1277. [Link]
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Technical Guide: Safety, Handling, and Synthetic Utility of Tert-butyl 5-methylthiophene-2-carboxylate
Executive Summary Tert-butyl 5-methylthiophene-2-carboxylate (CAS: 956502-03-7) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] As a thiophene derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tert-butyl 5-methylthiophene-2-carboxylate (CAS: 956502-03-7) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1] As a thiophene derivative protected by a tert-butyl ester, it offers orthogonal protection strategies in multi-step organic synthesis. However, its handling requires specific protocols to mitigate risks associated with thiophene sensitization, potential lachrymatory effects, and the inherent acid-lability of the tert-butyl moiety. This guide outlines the physicochemical profile, safety protocols, and synthetic handling requirements to ensure data integrity and personnel safety.
Physicochemical Identity & Properties[2][3]
The following data consolidates available experimental and predicted values for risk assessment.
Property
Value / Description
Chemical Name
Tert-butyl 5-methylthiophene-2-carboxylate
CAS Number
956502-03-7
Molecular Formula
C₁₀H₁₄O₂S
Molecular Weight
198.28 g/mol
Physical State
Solid or viscous oil (dependent on purity/polymorph)
Boiling Point
~341°C (Predicted)
Solubility
Soluble in DCM, EtOAc, THF; Insoluble in water
Structural Feature
Acid-labile ester; Electron-rich aromatic ring
Hazard Identification & Risk Assessment
While specific toxicological data for this exact catalog number is limited, structural analogues (thiophene carboxylates) dictate the following GHS classification and risk profile.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Critical Hazards
Sensitization: Thiophene derivatives are known skin sensitizers. Repeated exposure may lead to allergic contact dermatitis.
Acid Sensitivity: The compound decomposes rapidly in the presence of strong acids (Bronsted or Lewis), releasing isobutylene gas (flammable) and the free acid.
Odor Threshold: Likely possesses a characteristic sulfurous odor. While not classified as "stench" grade, adequate ventilation is required to prevent olfactory fatigue.
Storage & Stability Protocols
Causality: Thiophenes are electron-rich and susceptible to photo-oxidation over time, leading to darkening (polymerization). The tert-butyl ester is hydrolytically stable to base but extremely sensitive to trace acids.
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
Temperature: Refrigerate (2–8°C).
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and sulfur leaching into plastic.
Incompatibility: Keep strictly separated from strong acids (HCl, TFA) and strong oxidizers (Peroxides, KMnO₄).
Operational Handling Protocols
Personal Protective Equipment (PPE)
Respiratory: N95 or P100 respirator if handling solids outside a hood; half-mask with organic vapor cartridges if heating.
Dermal: Nitrile gloves (double-gloving recommended due to high permeability of sulfur compounds).
Ocular: Chemical splash goggles.
SOP: Safe Transfer & Weighing
Engineering Control: All weighing must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.
Static Control: Use an anti-static gun if the material is a dry solid, as organic esters can accumulate static charge, posing a fire risk if flammable vapors are present.
SOP: Reaction Setup (Inert Conditions)
To maintain the integrity of the thiophene ring and the ester group, follow this workflow:
Figure 1: Safe handling workflow ensuring moisture and acid exclusion.
Synthetic Utility & Reactivity
Orthogonal Protection Strategy
The tert-butyl group is chosen for its resistance to nucleophilic attack (e.g., saponification conditions) while being selectively removable under acidic conditions.
Mechanism of Deprotection:
When exposed to acids (e.g., Trifluoroacetic acid - TFA), the ester undergoes an E1 elimination mechanism. This releases the free carboxylic acid and isobutylene gas.
Safety Note: If performing this deprotection on a large scale (>5g), the evolution of isobutylene gas can pressurize sealed vessels. Always vent the reaction.
Figure 2: Acid-catalyzed deprotection pathway highlighting gas evolution risks.
Electrophilic Aromatic Substitution
The 5-methyl group activates the thiophene ring. However, the C2-ester is electron-withdrawing, deactivating the ring slightly.
Risk: Bromination or nitration attempts may lead to mixtures of regioisomers if not carefully controlled.
Protocol: Conduct electrophilic substitutions at low temperatures (-78°C to 0°C) to enhance regioselectivity.
Emergency Response
Scenario
Protocol
Skin Contact
Wash immediately with soap and copious water for 15 minutes. Isolate contaminated clothing.[3]
Eye Contact
Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[3] Seek medical attention immediately.
Spill (Solid)
Dampen with inert solvent (PEG-400 or water) to prevent dust. Sweep into a closed container.
Fire
Use CO₂, dry chemical, or foam. Do not use water jet (may spread burning organic material).
Waste Disposal
Segregation: Dispose of as Halogen-Free Organic Solvent Waste (unless halogenated solvents were used).
Labeling: Clearly label as "Sulfur-Containing Organic Waste" to alert waste management of potential odor issues.
Neutralization: Ensure no active acid remains in the waste stream to prevent gas evolution (isobutylene) in the waste drum.
References
Sigma-Aldrich. Tert-butyl 5-methylthiophene-2-carboxylate Product Page & Safety Data. Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for Thiophene-2-carboxylate derivatives. Retrieved from
Fisher Scientific. Safety Data Sheet: Thiophene Derivatives. Retrieved from
ChemicalBook. CAS 956502-03-7 Properties and Suppliers. Retrieved from [5]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from
Application Note: Synthesis of Tert-butyl 5-methylthiophene-2-carboxylate
Executive Summary & Strategic Analysis Tert-butyl 5-methylthiophene-2-carboxylate is a critical intermediate in medicinal chemistry, often serving as a lipophilic, metabolically stable bioisostere for para-substituted be...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Tert-butyl 5-methylthiophene-2-carboxylate is a critical intermediate in medicinal chemistry, often serving as a lipophilic, metabolically stable bioisostere for para-substituted benzoates or as a protected precursor for 5-methylthiophene-2-carboxylic acid. The tert-butyl ester moiety provides unique steric bulk and acid-lability, making it an ideal protecting group during multi-step synthesis of complex heterocycles.
Synthetic Strategy Comparison
Conventional Fischer esterification is contraindicated for tert-butyl esters due to the rapid acid-catalyzed dehydration of tert-butanol (t-BuOH) to isobutylene and the reversibility of the reaction.
This guide details two superior protocols selected for their atom economy , operational simplicity , and scalability :
Feature
Protocol A: The "Magdalene" Route (Coupling)
Protocol B: The "Direct" Route (C-H Activation)
Starting Material
5-Methylthiophene-2-carboxylic acid
2-Methylthiophene
Mechanism
DMAP-catalyzed anhydride exchange
Lithiation / Electrophilic Trapping
Reagents
Boc₂O, DMAP, t-BuOH
n-BuLi, Boc₂O
Key Advantage
Mild conditions; No acidic byproducts; High functional group tolerance.
One-step synthesis from cheap commodity chemical; High atom economy.
Ideal Scale
Lab scale (mg to 100 g)
Process scale (>100 g)
Retrosynthetic Logic & Pathway Visualization
The following diagram illustrates the logical disconnection of the target molecule, highlighting the two chosen pathways.
Figure 1: Retrosynthetic analysis showing the convergent strategies for synthesizing the target ester.
Protocol A: DMAP-Catalyzed Esterification (Recommended for MedChem)
This method utilizes Di-tert-butyl dicarbonate (Boc₂O) not as a protecting group source, but as a dehydrating agent to form a mixed anhydride in situ, which is then attacked by tert-butanol. This avoids the use of unstable acid chlorides.
Mechanistic Insight
4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks Boc₂O to form a reactive acyl pyridinium species. This reacts with the carboxylic acid to release CO₂ and tert-butanol, forming a mixed anhydride. A second equivalent of DMAP facilitates the attack of tert-butanol (or the tert-butoxide generated in situ) on the carbonyl, driving the reaction to completion.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with 5-Methylthiophene-2-carboxylic acid (10.0 mmol, 1.42 g) and anhydrous DCM (50 mL).
Reagent Addition: Add Boc₂O (20.0 mmol, 4.36 g) and tert-Butanol (20.0 mmol, ~1.9 mL). Stir until homogenous.
Catalysis: Cool the mixture to 0°C in an ice bath. Add DMAP (3.0 mmol, 366 mg) in one portion.
Observation: Vigorous evolution of CO₂ gas will occur. This is the driving force of the reaction.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
Monitoring: Check via TLC (Hexane/EtOAc 9:1). The acid spot (baseline) should disappear, replaced by a high Rf UV-active spot.
Quench & Workup:
Dilute with DCM (50 mL).
Wash with 1.0 M HCl (2 x 30 mL) to remove DMAP and unreacted Boc-species.
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted starting acid.
Wash with Brine (1 x 30 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude oil is often >95% pure. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).
Protocol B: Direct Lithiation & Trapping (Recommended for Scale-Up)
This route exploits the high acidity of the C5-proton (alpha to sulfur) in 2-methylthiophene. Lithiation is regioselective at the 5-position.
Mechanistic Insight
n-Butyllithium (n-BuLi) deprotonates the alpha-position of the thiophene ring. The resulting lithiated species is a strong nucleophile that attacks the carbonyl of Boc₂O. The tert-butoxycarbonyl group is transferred, releasing Lithium tert-butoxide as a byproduct.
Workflow Visualization
Figure 2: Process flow for the cryogenic lithiation and trapping sequence.
Storage: Store at 2–8°C under inert atmosphere. Avoid acidic environments.
References
Takeda, K. et al. "A Convenient Synthesis of tert-Butyl Esters from Carboxylic Acids using Di-tert-butyl Dicarbonate." Synthesis, 1994, 1063-1066.
Carpenter, A. J. & Chadwick, D. J. "2-Lithio- and 2,5-Dilithiothiophenes: Preparation and Stability." Journal of the Chemical Society, Perkin Transactions 1, 1985, 173-181.
Organic Syntheses. "Synthesis of 7-Substituted Indolines via Directed Lithiation: Use of Boc2O as Electrophile." Org.[4][5][6] Synth. 1996, 73, 85. (Demonstrates Boc2O trapping principle).
Beilstein Journal of Organic Chemistry. "Development of potential manufacturing routes for substituted thiophenes." Beilstein J. Org. Chem. 2009, 5, No. 34.
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Tert-butyl 5-methylthiophene-2-carboxylate
Abstract This document provides a detailed experimental protocol and theoretical background for the synthesis of tert-butyl 5-methylthiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed experimental protocol and theoretical background for the synthesis of tert-butyl 5-methylthiophene-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a robust two-step sequence involving the regioselective lithiation and carboxylation of 2-methylthiophene, followed by esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step instructions, and explanations for key experimental choices to ensure procedural success and safety.
Introduction: Significance and Synthetic Strategy
Tert-butyl 5-methylthiophene-2-carboxylate is a heterocyclic compound of significant interest due to its presence in various pharmacologically active molecules and functional organic materials. The thiophene moiety is a well-established bioisostere for the benzene ring, and its derivatives often exhibit a range of biological activities. The tert-butyl ester group can serve as a protecting group for the carboxylic acid or modulate the lipophilicity and pharmacokinetic properties of a lead compound.
The synthetic approach detailed herein follows a logical and efficient pathway, beginning with the readily available starting material, 2-methylthiophene. The core of this synthesis lies in the precise functionalization of the thiophene ring at the 5-position, which is achieved through a directed ortho-metalation (DoM) strategy, followed by the introduction of the tert-butyl ester.
Mechanistic Insights: The Chemistry Behind the Synthesis
The overall synthesis can be conceptually divided into two primary transformations:
Regioselective Carboxylation of 2-Methylthiophene: This step leverages the acidity of the proton at the C5 position of the thiophene ring, which is alpha to the sulfur atom. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), results in deprotonation to form a stable 5-lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield 5-methylthiophene-2-carboxylic acid. The high regioselectivity is a key feature of this reaction, driven by the directing effect of the sulfur heteroatom.[1][2]
Esterification to Form the Tert-butyl Ester: The conversion of the carboxylic acid to its tert-butyl ester is the final step. Direct Fischer esterification with tert-butanol under acidic conditions can be challenging due to the steric hindrance of the tert-butyl group and the potential for acid-catalyzed side reactions.[3] Therefore, a more reliable method involves the activation of the carboxylic acid. In this protocol, we will utilize a common and effective method for the synthesis of tert-butyl esters.
Below is a visual representation of the reaction pathway:
Caption: Synthetic pathway for Tert-butyl 5-methylthiophene-2-carboxylate.
Experimental Protocols
Safety Precautions: This procedure involves the use of pyrophoric (n-butyllithium) and flammable reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Reactions involving n-butyllithium must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Methylthiophene
98%
Sigma-Aldrich
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Carbon Dioxide (solid)
Local supplier
Hydrochloric Acid (HCl)
37%
Fisher Scientific
Diethyl Ether
Anhydrous
Fisher Scientific
Magnesium Sulfate (MgSO4)
Anhydrous
Fisher Scientific
Tert-butanol
≥99.5%
Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)
99%
Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)
≥99%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous
Fisher Scientific
Step-by-Step Procedure
Part A: Synthesis of 5-Methylthiophene-2-carboxylic acid
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.
Reagent Addition: Anhydrous tetrahydrofuran (THF, 100 mL) and 2-methylthiophene (5.0 g, 50.9 mmol) are added to the flask via syringe. The solution is cooled to -78 °C using a dry ice/acetone bath.
Lithiation: n-Butyllithium (2.5 M in hexanes, 22.4 mL, 56.0 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.
Carboxylation: The flask is carefully opened, and crushed dry ice (approximately 30 g) is added in small portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
Work-up: The reaction is quenched by the slow addition of 50 mL of water. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is washed with diethyl ether (2 x 30 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated HCl.
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 5-methylthiophene-2-carboxylic acid as a white to off-white solid.
Part B: Synthesis of Tert-butyl 5-methylthiophene-2-carboxylate
Reaction Setup: A 250 mL round-bottom flask is charged with 5-methylthiophene-2-carboxylic acid (from Part A, e.g., 5.0 g, 35.2 mmol), tert-butanol (6.5 g, 87.9 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.43 g, 3.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
Coupling Agent Addition: The solution is cooled to 0 °C in an ice bath, and a solution of dicyclohexylcarbodiimide (DCC, 8.0 g, 38.7 mmol) in 20 mL of anhydrous DCM is added dropwise.
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours.
Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 5-methylthiophene-2-carboxylate as a colorless oil or low-melting solid.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the two-part synthesis.
Low Yield in Part A: Incomplete lithiation is a common issue. Ensure that the THF is scrupulously dry and that the reaction is maintained at -78 °C during the addition of n-BuLi. The n-BuLi should be titrated prior to use to determine its exact concentration.
Formation of Side Products in Part B: The use of DCC can sometimes lead to the formation of N-acylurea byproducts. Careful control of the reaction temperature and stoichiometry can minimize this. If purification is difficult, alternative coupling reagents such as EDC with HOBt can be considered.[4]
Incomplete Reaction in Part B: The esterification of sterically hindered alcohols like tert-butanol can be sluggish. Ensure an adequate reaction time and consider a slight excess of the coupling agent if necessary.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of tert-butyl 5-methylthiophene-2-carboxylate. By understanding the underlying reaction mechanisms and adhering to the procedural details, researchers can confidently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.
References
CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google P
US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google P
Convenient Preparation of tert-Butyl Esters. | Request PDF - ResearchGate. [Link]
(PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. [Link]
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. [Link]
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. [Link]
Mild liquid-phase friedel-crafts acylation of thiophene to 2 | 6934 - TSI Journals. [Link]
The Versatile Building Block: Tert-butyl 5-methylthiophene-2-carboxylate in Modern Organic Synthesis
Introduction: The Significance of Substituted Thiophenes The thiophene nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in a wide ar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Thiophenes
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in a wide array of chemical transformations have led to its incorporation into numerous pharmaceuticals, agrochemicals, and organic electronic materials.[3][4] Specifically, functionalized thiophene-2-carboxylic acid derivatives serve as crucial intermediates in the synthesis of complex molecular architectures.[5] This application note delves into the utility of tert-butyl 5-methylthiophene-2-carboxylate , a strategically designed building block that offers distinct advantages in organic synthesis. The presence of the 5-methyl group provides a site for potential functionalization or can influence the electronic properties of the thiophene ring, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule.[6]
Physicochemical Properties and Safety Data
A comprehensive understanding of a building block's properties is paramount for its effective use. Below is a summary of the key physicochemical data for tert-butyl 5-methylthiophene-2-carboxylate and its immediate precursor, 5-methylthiophene-2-carboxylic acid.
Handle with care, assume similar irritant properties.[4]
Synthesis Protocol: A Two-Step Approach
The synthesis of tert-butyl 5-methylthiophene-2-carboxylate can be efficiently achieved in a two-step process starting from the commercially available 2-methylthiophene. This involves an initial regioselective lithiation and carboxylation, followed by esterification.
Step 1: Synthesis of 5-Methylthiophene-2-carboxylic acid
This procedure is adapted from established methods for the regioselective functionalization of thiophenes.[10] The acidity of the proton at the 5-position of 2-methylthiophene allows for selective deprotonation by a strong base like n-butyllithium, followed by quenching with carbon dioxide to yield the carboxylic acid.
Protocol:
To a stirred solution of 2-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
Stir the resulting solution at -78 °C for 1 hour.
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
Allow the reaction mixture to slowly warm to room temperature.
Quench the reaction with water and acidify to pH ~2 with aqueous HCl (1 M).
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 5-methylthiophene-2-carboxylic acid can be purified by recrystallization or used directly in the next step.
Caption: Workflow for the synthesis of 5-methylthiophene-2-carboxylic acid.
Step 2: Tert-butylesterification of 5-Methylthiophene-2-carboxylic acid
The tert-butyl ester is introduced under mild conditions to avoid potential side reactions. A common and effective method involves the use of a carbodiimide coupling agent and a catalytic amount of a nucleophilic catalyst.[11]
Protocol:
To a stirred solution of 5-methylthiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add tert-butanol (1.5 eq).
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-methylthiophene-2-carboxylate.
Caption: Workflow for the tert-butylesterification of 5-methylthiophene-2-carboxylic acid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Tert-butyl 5-methylthiophene-2-carboxylate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. The tert-butyl ester group is generally stable under these conditions, allowing for late-stage deprotection. To utilize this building block in cross-coupling reactions, it first needs to be halogenated, typically at the 4-position, to provide a reactive handle.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[12]
Protocol for 4-Bromo-tert-butyl 5-methylthiophene-2-carboxylate and subsequent Suzuki Coupling:
Bromination: To a solution of tert-butyl 5-methylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up by washing with aqueous sodium thiosulfate and brine, followed by drying and concentration. Purify by column chromatography to yield tert-butyl 4-bromo-5-methylthiophene-2-carboxylate.
Suzuki-Miyaura Coupling: To a degassed mixture of tert-butyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base such as sodium carbonate (2.0 eq) or potassium phosphate (2.0 eq). Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed. Cool the reaction, dilute with water, and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Synthetic pathway from the title compound to its 4-aryl derivative via Suzuki coupling.
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
Protocol for Sonogashira Coupling of 4-Bromo-tert-butyl 5-methylthiophene-2-carboxylate:
To a degassed solution of tert-butyl 4-bromo-5-methylthiophene-2-carboxylate (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).
Add a base, typically an amine such as triethylamine or diisopropylamine, and stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and partition between an organic solvent and water.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: Sonogashira coupling of the brominated title compound with a terminal alkyne.
Deprotection of the Tert-butyl Ester
A key advantage of the tert-butyl ester is its facile cleavage under acidic conditions to reveal the carboxylic acid, which can then be used in further synthetic manipulations such as amide bond formation. This deprotection is typically clean and high-yielding.
Protocol:
Dissolve the tert-butyl ester substrate in a suitable solvent such as dichloromethane or dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (as a solution in dioxane).
Stir the reaction mixture at room temperature for 1-4 hours.
Monitor the deprotection by TLC.
Upon completion, remove the solvent and excess acid under reduced pressure to yield the desired carboxylic acid.
Conclusion: A Valuable Asset in Synthesis
Tert-butyl 5-methylthiophene-2-carboxylate emerges as a highly valuable and versatile building block for organic synthesis. Its preparation is straightforward, and the strategic placement of the methyl group and the tert-butyl ester allows for a wide range of selective transformations. The ability to participate in powerful cross-coupling reactions opens up avenues for the synthesis of a diverse array of complex molecules, making it an indispensable tool for researchers in drug discovery and materials science.
References
CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents.
Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98% - Cole-Parmer. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. Available at: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]
tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate - PMC - NIH. Available at: [Link]
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]
The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis. Available at: [Link]
tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Available at: [Link]
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. Available at: [Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available at: [Link]
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. Available at: [Link]
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - Beilstein Journals. Available at: [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. Available at: [Link]
Strategic Derivatization of Tert-butyl 5-methylthiophene-2-carboxylate: A Modular Approach for Generating Biologically Active Compound Libraries
An Application Note for Medicinal Chemistry and Drug Discovery Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] I...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Medicinal Chemistry and Drug Discovery
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone of modern drug design.[3] Thiophene derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6][7] This application note provides a comprehensive guide for the strategic derivatization of a versatile starting material, tert-butyl 5-methylthiophene-2-carboxylate, to generate a diverse library of novel compounds for biological screening.
We will explore two primary diversification pathways: modification at the carboxylate group via amide bond formation and functionalization of the thiophene core through palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the tools to rapidly assemble a focused library of thiophene derivatives. The causality behind experimental choices, from reagent selection to reaction monitoring, is explained to empower researchers to troubleshoot and adapt these methods for their specific targets.
Part 1: Core Synthetic Strategies & Mechanistic Rationale
The derivatization of tert-butyl 5-methylthiophene-2-carboxylate can be logically approached from two main vectors of modification: the ester functional group and the aromatic thiophene ring. This modular approach allows for the generation of a wide array of structurally diverse molecules from a single, readily accessible starting material.
Strategy A: Functionalization via the Carboxylate Group
The most direct route to introduce diversity is through the formation of amides, a functional group prevalent in a vast number of pharmaceuticals.[8] This requires a two-step sequence: hydrolysis of the sterically hindered tert-butyl ester, followed by coupling of the resultant carboxylic acid with a diverse panel of amines.
1. Hydrolysis of the Tert-butyl Ester
The tert-butyl group serves as an excellent protecting group for the carboxylic acid but is notoriously resistant to standard saponification conditions.[9] Therefore, acid-catalyzed hydrolysis is the method of choice. The reaction proceeds via a mechanism that takes advantage of the extreme stability of the tertiary carbocation leaving group.[10][11] Treatment with a strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen, weakening the acyl C-O bond. Subsequent cleavage releases the highly stable tert-butyl carbocation, which is then quenched to form isobutylene gas, driving the reaction to completion.[11]
2. Amide Bond Formation
Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process requiring high temperatures and resulting in water as a byproduct.[12] Modern synthetic chemistry overcomes this by using "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group.[8][13] Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate the acid, making it highly susceptible to nucleophilic attack by an amine.[8][14] The choice of coupling agent and additives (like 4-dimethylaminopyridine, DMAP) can be critical for preventing side reactions and ensuring high yields, especially with sterically hindered or electronically deactivated substrates.[14]
Strategy B: Functionalization of the Thiophene Ring
To introduce aryl or heteroaryl substituents, which can explore additional binding pockets in a biological target, modification of the thiophene ring itself is necessary. This is most effectively achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[15][16]
1. Halogenation as a Prerequisite
Cross-coupling reactions like the Suzuki-Miyaura reaction require an electrophilic partner, typically an aryl halide.[17] Therefore, a halogen must first be installed on the thiophene ring. The 3- and 4-positions of the starting material are available for electrophilic substitution. The regioselectivity of this step is crucial and can be controlled by the choice of halogenating agent and reaction conditions.[18][19] For this guide, we will focus on bromination at the 4-position as a versatile handle for subsequent reactions.
2. The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[20] The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it ideal for late-stage diversification in a synthetic sequence. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the brominated thiophene, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, reforming the C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[16][17]
Part 2: Visualized Workflows and Mechanisms
Diagram 1: Overall workflow for library generation.
Diagram 2: Simplified amide coupling mechanism.
Diagram 3: The Suzuki-Miyaura catalytic cycle.
Part 3: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
Protocol 1: Hydrolysis of Tert-butyl 5-methylthiophene-2-carboxylate
This protocol describes the deprotection of the tert-butyl ester to yield the free carboxylic acid, a key intermediate for amide coupling.
Reagents & Materials
Tert-butyl 5-methylthiophene-2-carboxylate
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Saturated sodium bicarbonate (NaHCO₃) solution
1M Hydrochloric acid (HCl)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
Dissolve tert-butyl 5-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
Remove the ice bath and allow the reaction to stir at room temperature.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 2-4 hours.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
Re-dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
To ensure complete removal of acidic residue, some protocols may require a basic wash. However, this risks deprotonating the product and moving it to the aqueous layer. A careful aqueous wash is often sufficient.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 5-methylthiophene-2-carboxylic acid.
Characterization: The product can be characterized by ¹H NMR (disappearance of the t-butyl singlet at ~1.5 ppm and appearance of a broad carboxylic acid proton >10 ppm) and Mass Spectrometry. The crude product is often of sufficient purity for the next step.
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the formation of an amide bond between 5-methylthiophene-2-carboxylic acid and a representative primary amine.
In a dry round-bottom flask, dissolve 5-methylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).
Add the desired amine (1.1 eq), followed by HATU (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add DIPEA (2.5 eq) to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product amide will have an Rf value intermediate between the starting acid and amine.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (2x) to remove excess amine and DIPEA, saturated NaHCO₃ solution (2x) to remove unreacted acid, water (1x), and finally brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization: The crude product should be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a brominated thiophene ester with a representative arylboronic acid. (Note: This protocol assumes the successful synthesis of a brominated precursor, e.g., tert-butyl 4-bromo-5-methylthiophene-2-carboxylate).
Round-bottom flask, condenser, inert atmosphere (N₂ or Ar)
Ethyl acetate, Water, Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add the brominated thiophene (1.0 eq), arylboronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add the degassed solvent (e.g., Dioxane) followed by the degassed aqueous base (e.g., 2M Na₂CO₃).
Heat the reaction mixture to 80-100 °C and stir vigorously.
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete in 6-24 hours.
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.
Separate the layers. Wash the organic layer with water (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Characterization: Purify the crude product via flash column chromatography. Characterize the final bi-aryl product by ¹H NMR, ¹³C NMR, and HRMS to confirm successful C-C bond formation.[21]
Part 4: Biological Screening Data Framework
Once a library of derivatives is synthesized, it must be screened to identify hits. The data generated should be organized systematically to facilitate structure-activity relationship (SAR) analysis. The table below provides a template for organizing screening data against a hypothetical kinase target, "Kinase X".
Table 1: Hypothetical Screening Data for a Library of Thiophene Derivatives against Kinase X
Compound ID
R¹ Substituent (Amide)
R² Substituent (Aryl)
% Inhibition @ 10 µM
IC₅₀ (µM)
Parent Acid
-OH
H
< 5%
> 100
LIB-A01
-NH-Benzyl
H
45%
12.5
LIB-A02
-NH-(4-F-Phenyl)
H
68%
5.8
LIB-A03
-NH-Cyclohexyl
H
15%
78.2
Parent Ester
-OtBu
H
< 5%
> 100
LIB-B01
-OtBu
Phenyl
22%
45.1
LIB-B02
-OtBu
4-MeO-Phenyl
55%
9.3
LIB-B03
-OtBu
3-Cl-Phenyl
38%
21.7
Hybrid-C01
-NH-(4-F-Phenyl)
4-MeO-Phenyl
92%
0.87
This data is illustrative and serves as a template for organizing experimental results.
From such a table, a medicinal chemist can quickly deduce preliminary SAR. For instance, the hypothetical data suggests that amide formation is beneficial (compare LIB-A01 vs. Parent Acid), and that an electron-withdrawing group on the amide phenyl ring is preferred (LIB-A02 vs. LIB-A01). Similarly, an electron-donating group at the 4-position of the Suzuki-coupled aryl ring appears to enhance activity (LIB-B02 vs. LIB-B01). The combination of these optimal features in a hybrid molecule (Hybrid-C01) leads to a potent lead compound, demonstrating the power of this modular derivatization strategy.
References
CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
Synthesis, Characterization of thiophene derivatives and its biological applic
Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, Oxford Academic.
Synthesis and Pharmacological Study of Thiophene Deriv
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, MDPI.
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Synthesis and Biological Screening of Thiophene Deriv
tert-Butyl Esters. Organic Chemistry Portal.
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction.
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, RSC Publishing.
EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
Synthesis and Biological Evaluation of Substituted Thiophene Deriv
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
Synthesis and Biological Screening of Thiophene Derivatives.
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
Technical Support Center: Optimizing the Synthesis of Tert-butyl 5-methylthiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 5-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Tert-butyl 5-methylthiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic procedure. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and reproducibility in your work.
The primary and most effective route to Tert-butyl 5-methylthiophene-2-carboxylate involves a directed ortho-metalation (DoM) strategy. Specifically, it entails the regioselective lithiation of 2-methylthiophene at the C5 position, followed by quenching the resulting organolithium intermediate with a suitable electrophile, di-tert-butyl dicarbonate (Boc₂O). While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity.
This guide is structured into a troubleshooting section addressing common experimental failures and an FAQ section for broader conceptual questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis. Each issue is analyzed for its probable causes, and robust solutions are provided.
Problem Encountered
Potential Cause(s)
Recommended Solution(s) & Scientific Rationale
1. Low to No Product Yield; High Recovery of Starting Material
A. Ineffective Lithiation: 1. Titre of organolithium reagent (e.g., n-BuLi) is lower than stated.2. Presence of moisture or atmospheric oxygen.3. Insufficient reaction time for metalation.
A. Ensure Complete Lithiation: 1. Titre your n-BuLi. Organolithium solutions degrade over time. Always determine the precise molarity by titration (e.g., with diphenylacetic acid) before use. Use 1.05-1.1 molar equivalents of the freshly titrated reagent.2. Maintain Strict Anhydrous & Inert Conditions. Use flame-dried glassware assembled under a positive pressure of dry argon or nitrogen. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Organolithium reagents are extremely pyrophoric and react instantly with water and oxygen.[1]3. Allow Sufficient Time. Stir the reaction mixture at -78 °C for at least 30-60 minutes after adding n-BuLi to ensure complete deprotonation.[1]
B. Inefficient Electrophilic Quench: 1. Degradation of di-tert-butyl dicarbonate (Boc₂O).2. Inefficient addition of the electrophile.
B. Optimize the Quench: 1. Use High-Quality Boc₂O. Boc₂O can degrade, especially if improperly stored. Use a fresh bottle or a sample that has been stored in a cool, dry place.2. Ensure Rapid Mixing. Dissolve the Boc₂O in anhydrous THF and add it dropwise but quickly to the cold, stirring solution of the lithiated thiophene. This prevents the electrophile from freezing before it can react and ensures homogenous mixing.
2. Formation of Significant Side Products
A. Isomeric Impurities (Lithiation at the methyl group): The acidity of the methyl protons is comparable to the ring protons, and lithiation can occur there, leading to isomers after quenching.
A. Enhance Regioselectivity: 1. Use a Sterically Hindered Base. While n-BuLi often provides good selectivity for the C5 position due to coordination with the sulfur atom, a bulkier base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can significantly enhance selectivity for the less sterically hindered C5 position over the methyl group.[2]2. Maintain Low Temperature. Keep the reaction strictly at -78 °C during lithiation. Higher temperatures can decrease regioselectivity.[1]
B. Double Carboxylation (Di-substituted Product): Excess organolithium reagent can lead to dilithiation of the thiophene ring, resulting in a di-tert-butyl dicarboxylate byproduct.[3]
B. Control Stoichiometry: 1. Avoid Excess n-BuLi. Use no more than 1.1 equivalents of your titrated n-BuLi. 2. Slow Addition. Add the n-BuLi solution dropwise to the solution of 2-methylthiophene. This prevents localized areas of high base concentration that can promote a second deprotonation.
3. Reaction Turns Dark Brown/Black and Yield is Low
Decomposition of the Organolithium Intermediate: The 5-lithio-2-methylthiophene intermediate is thermally unstable.
Maintain Strict Temperature Control: 1. Vigilant Cooling. The stability of the lithiated intermediate is highly dependent on temperature. The reaction temperature must not rise above -70 °C at any point between the addition of n-BuLi and the electrophilic quench.[1] Use a well-maintained dry ice/acetone or cryocool system. A dark, tarry appearance is a classic sign of decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is a reaction temperature of -78 °C so critical for the lithiation step?
A1: The low temperature is crucial for two primary reasons:
Thermodynamic Stability: Thienyllithium intermediates are thermally sensitive. At higher temperatures, they can decompose through pathways like ring-opening or polymerization, leading to significantly lower yields and the formation of intractable tars.[1]
Kinetic Control & Selectivity: The deprotonation of 2-methylthiophene is a kinetically controlled process. At -78 °C, the reaction is highly selective for the most acidic proton at the C5 position, which is alpha to the sulfur atom. Warmer temperatures can provide enough energy to overcome the activation barrier for deprotonation at other, less favorable positions (like the methyl group), reducing the regioselectivity and leading to a mixture of isomers.
Q2: Can I use a different organolithium reagent besides n-butyllithium (n-BuLi)?
A2: Yes, other organolithium reagents can be used, and their choice can influence selectivity.
sec-Butyllithium (s-BuLi): More basic and slightly more sterically hindered than n-BuLi. It can sometimes offer faster or more complete lithiation but may also be less selective.
tert-Butyllithium (t-BuLi): A very strong and highly hindered base. While effective for deprotonation, its steric bulk can sometimes be counterproductive depending on the substrate.
Lithium Amide Bases (LDA, LiTMP): As mentioned in the troubleshooting guide, a non-nucleophilic, sterically hindered base like LiTMP is an excellent choice for maximizing C5 regioselectivity, especially if lithiation of the methyl group is a persistent issue.[2]
Q3: Is it possible to synthesize the corresponding carboxylic acid first and then esterify it?
A3: Absolutely. This is a common alternative strategy. Instead of quenching the 5-lithio-2-methylthiophene intermediate with Boc₂O, you would quench it with solid carbon dioxide (dry ice).[4][5] This reaction, after an acidic workup, yields 5-methylthiophene-2-carboxylic acid. This acid can then be esterified to the tert-butyl ester in a separate step using standard methods (e.g., reaction with N,N'-dicyclohexylcarbodiimide (DCC) and tert-butanol, or conversion to the acid chloride followed by reaction with potassium tert-butoxide). While this route is longer, it can be advantageous if the direct carboxylation with Boc₂O proves problematic or if the carboxylic acid itself is also a desired intermediate.
Q4: My yield is consistently moderate (~50-60%). What are the most likely factors to investigate for optimization?
A4: Assuming you have already addressed the critical points of anhydrous conditions and accurate n-BuLi titration, the next factors to scrutinize are:
Purity of Starting Material: Ensure your 2-methylthiophene is free from impurities that might consume the n-BuLi. Distillation is recommended for older stock.
Addition and Stirring Efficiency: At -78 °C, solutions become viscous. Ensure your stirring is vigorous enough to guarantee rapid and homogenous mixing upon the addition of both the n-BuLi and the Boc₂O. Poor mixing is a common, and often overlooked, cause of reduced yields.
Quenching Protocol: After the reaction with Boc₂O, the reaction should be carefully quenched while still cold, typically with saturated aqueous ammonium chloride (NH₄Cl).[1] Allowing the reaction to warm significantly before quenching can lead to side reactions.
Experimental Protocols & Data
Optimized Protocol for Tert-butyl 5-methylthiophene-2-carboxylate
This protocol is a self-validating system designed for high yield and purity.
Caption: Experimental workflow for the synthesis.
Core Reaction Mechanism
The reaction proceeds via a directed metalation mechanism, where the sulfur atom directs the deprotonation to the adjacent C5 position.
Caption: Key mechanistic steps of the synthesis.
Typical Reagent Profile
Reagent
Molar Eq.
Role
Key Considerations
2-Methylthiophene
1.0
Starting Material
Must be pure and anhydrous.
n-Butyllithium (n-BuLi)
1.05 - 1.1
Deprotonating Agent
Must be freshly titrated. Added dropwise at -78 °C.
Di-tert-butyl dicarbonate (Boc₂O)
1.2 - 1.5
Electrophile
Use fresh, high-purity reagent.
Tetrahydrofuran (THF)
Solvent
Reaction Medium
Must be anhydrous.
Sat. aq. NH₄Cl
-
Quenching Agent
Added at 0 °C to neutralize any remaining organolithium species.
References
Google Patents. (CN103275061A) Method for producing 5-chlorothiophene-2-carboxylic acid.
Request PDF. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]
RSC Publishing. (2020-01-27). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
PMC - PubMed Central. (2022-08-29). Green methodologies for the synthesis of 2-aminothiophene. [Link]
PMC - NIH. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
PMC - NIH. (2023-02-20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
NIH. (2024-11-09). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]
MDPI. (2022-03-24). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
ACS Publications. Highly Selective 5-Substitution of 3-Methylthiophene via Directed Lithiation. [Link]
Request PDF. (2025-08-09). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). [Link]
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. [Link]
ResearchGate. Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b).... [Link]
MDPI. (2022-09-27). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. [Link]
RSC Publishing. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3. [Link]
ResearchGate. Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. [Link]
Challenges in the synthesis of sterically hindered thiophenes
Status: Online | Tier: Level 3 Engineering Support Topic: Troubleshooting Sterically Hindered Thiophenes Ticket ID: TSSC-2024-HIND Welcome to the Technical Support Center User Report: "I am attempting to synthesize a 3,4...
User Report: "I am attempting to synthesize a 3,4-bulky-substituted thiophene scaffold. My standard Gewald cyclizations are stalling, and subsequent Suzuki couplings on the 2,5-positions are yielding <10% product with massive dehalogenation. Please advise."
Root Cause Analysis:
Steric hindrance in thiophenes presents a dual challenge:
Kinetic Inhibition: Bulky groups (e.g., t-butyl, adamantyl, o-substituted aryls) physically block the trajectory of incoming nucleophiles or catalysts (the "Cone Angle" problem).
Electronic Deactivation: Steric strain often twists the thiophene ring out of planarity with substituents, disrupting conjugation and altering the electronic density required for oxidative addition in metal-catalyzed cross-couplings.
Module 1: De Novo Synthesis (Cyclization Protocols)
Issue 1: The Gewald Reaction is Stalling
Symptoms: Standard one-pot reaction (Ketone + Sulfur + Cyanoacetate + Morpholine) yields unreacted starting material or complex tars.
Diagnosis: Bulky ketones (e.g., t-butyl methyl ketone) react too slowly in the Knoevenagel condensation step, which is the rate-determining entry point.
Resolution Protocol: The "Split-Stream" Method
Do not rely on the one-pot multicomponent reaction (MCR) for hindered substrates. You must decouple the condensation from the cyclization.
Step-by-Step SOP:
Step A (Forced Knoevenagel):
React the hindered ketone with the activated nitrile (e.g., malononitrile) using TiCl₄/Pyridine (Lehnert conditions) rather than simple amine bases. The Titanium acts as a Lewis acid to activate the carbonyl oxygen, overcoming steric repulsion.
Validation: Monitor via TLC.[1] Isolate the alkylidene intermediate.
Step B (Sulfur Loading):
Dissolve the isolated alkylidene in Ethanol/Morpholine.
Add elemental sulfur (
).
Critical Modification: If
groups are massive, use microwave irradiation (120°C, sealed vessel) to overcome the activation energy barrier for the thionation/cyclization step.
Issue 2: Paal-Knorr Cyclization Fails with 1,4-Dicarbonyls
Symptoms: 1,4-diketone is recovered unchanged after refluxing with
or Lawesson’s Reagent.
Diagnosis: The "butterfly" conformation of bulky 1,4-diketones prevents the formation of the required cis-enethiol intermediate.
Resolution Protocol: The Lawesson's Override
Standard
is insoluble and kinetically slow. Switch to Lawesson's Reagent (LR) in high-boiling aromatics, but strictly control the solvent dielectric constant.
Solvent: Switch from Toluene (bp 110°C) to o-Dichlorobenzene (bp 180°C) or Anisole .
Temperature: You must exceed 140°C to ensure the dissociation of the dimeric Lawesson’s reagent into its active dithiophosphine ylide monomer.
Workup Tip: LR byproducts are foul and sticky. Oxidize the crude mixture with peracetic acid (mild) to convert phosphorus byproducts to water-soluble phosphates before column chromatography.
Module 2: Functionalization (Cross-Coupling)
Issue 3: Suzuki Coupling Yields are Low (<20%)
Symptoms: Recovery of aryl halide, formation of de-halogenated side product (Ar-H), or homocoupling.
Diagnosis: The "Cone Angle" of standard ligands (PPh3, dppf) is too small to protect the Pd center, or the bulky thiophene prevents the trans-metallation step.
The "Buchwald-Hartwig" Decision Matrix
For hindered thiophenes, you must use dialkylbiaryl phosphine ligands that form a "roof" over the Palladium center.
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Why?
Ligand
or
SPhos or XPhos
SPhos/XPhos are electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination).
Catalyst Precursor
Pd(OAc)₂ or Pd-PEPPSI-IPr
Pd(0) is unstable; PEPPSI precatalysts are air-stable and initiate rapidly.
Base
(aq)
K₃PO₄ (anhydrous) or CsF
Anhydrous conditions prevent protodeboronation of the sensitive thiophene boronic acid.
Solvent
DMF/Water
Toluene/Water (10:1) or Dioxane
Biphasic systems often protect the catalyst; Dioxane solubilizes greasy hindered species.
Experimental Protocol: SPhos-Pd-G2 Coupling
Target: Coupling 3-bromo-4-(t-butyl)thiophene with 2,6-dimethylphenylboronic acid.
Charge: In a glovebox or under Argon, add:
Aryl Bromide (1.0 equiv)
Boronic Acid (1.5 equiv)
SPhos Pd G2 (0.02 equiv / 2 mol%)
(3.0 equiv)
Solvent: Add degassed Toluene/Water (10:1 ratio). Concentration: 0.2 M.
Heat: Seal vial. Heat to 100°C for 12 hours.
Check: If reaction stalls, add 1 mol% more catalyst. Do not increase temperature >110°C as thiophene boronic acids are prone to thermal decomposition.
Module 3: Regioselectivity & Lithiation
Issue 4: "Halogen Dance" During Lithiation
Symptoms: Attempting to lithiate 3-bromo-4-alkylthiophene results in a mixture of regioisomers or migration of the bromine atom.
Diagnosis: Lithium-Halogen exchange is reversible. On hindered thiophenes, the kinetic lithiated species (usually at the 2-position) is unstable and isomerizes to the thermodynamic product (Halogen Dance).
Resolution Protocol: The "LDA-Trap"
Temperature Control: Never exceed -78°C.
Base Choice: Do not use
-BuLi alone. Use LDA (Lithium Diisopropylamide) for deprotonation if retaining the halogen, or -BuLi (2 equiv) for rapid halogen exchange.
The "In-Situ" Quench: If possible, have the electrophile (e.g., TMS-Cl, Iodine) present before adding the base (Barbier conditions), or add the base to a mixture of substrate + electrophile (if compatible). This captures the kinetic anion before it can "dance."
Visual Troubleshooting Guides
Figure 1: Synthesis Route Decision Tree
Caption: Logical flow for selecting the correct synthesis pathway based on steric severity.
Figure 2: Steric "Roof" Mechanism (Suzuki)
Caption: How bulky ligands (SPhos) facilitate coupling on hindered thiophenes.
References
Buchwald, S. L., et al. (2005). "Universal Polymerization Catalysts: SPhos and XPhos." Journal of the American Chemical Society.
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings." Chemistry – A European Journal.
Gewald, K. (1966). "Heterocyclics from CH-acidic Nitriles. VIII. 2-Aminothiophenes from Methylene-active Nitriles, Carbonyl Compounds, and Sulfur." Chemische Berichte.
Oestreich, M., et al. (2014). "The Halogen Dance Reaction on Thiophenes: A Review." Chemical Reviews.
Jesza, F., et al. (2016). "Synthesis of Sterically Hindered Thiophenes via Lawesson's Reagent." Synthesis.
End of Ticket.
For further assistance, please upload your NMR spectra to the secure portal.
Troubleshooting guide for Gewald aminothiophene synthesis
Role: Senior Application Scientist Department: Chemical Process Optimization & Troubleshooting Ticket ID: GW-SYNTH-001 Introduction: Why This Reaction Matters (And Why It Fails) The Gewald reaction is the workhorse for s...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Department: Chemical Process Optimization & Troubleshooting
Ticket ID: GW-SYNTH-001
Introduction: Why This Reaction Matters (And Why It Fails)
The Gewald reaction is the workhorse for synthesizing 2-aminothiophenes, a privileged scaffold in drug discovery found in kinase inhibitors (e.g., Olanzapine analogs), GPCR ligands, and antimicrobial agents.
While theoretically a simple three-component condensation (Ketone +
-Cyanoester + Sulfur), in practice, it is notoriously temperamental. It frequently suffers from "black tar" polymerization, stubborn elemental sulfur contamination, and regioselectivity issues.
This guide treats your experiment as a diagnostic workflow. We move beyond "add X to Y" and focus on causality : why the reaction failed and how to engineer a self-validating protocol.
Part 1: The Mechanism (Visualizing the Failure Points)
To troubleshoot, you must visualize the invisible. The reaction proceeds via two distinct stages: the Knoevenagel Condensation and the Sulfur Cyclization .[1][2][3]
Figure 1: The Logic Flow of the Gewald Synthesis. Note that Step 1 (Knoevenagel) is reversible and temperature-sensitive, while Step 2 (Sulfur uptake) is irreversible.
Part 2: Troubleshooting The "Black Tar" & Initiation
Symptom: The reaction mixture turns into a solid, unworkable black mass within minutes, or forms a viscous oil that cannot be crystallized.
Q: Why did my reaction instantly polymerize?
The Diagnosis: Thermal Runaway during Step 1.
The Knoevenagel condensation is exothermic. If you add the base (morpholine/diethylamine) too quickly to a neat mixture or a concentrated solution, the temperature spikes. This causes the unsaturated nitrile intermediate (which is essentially a Michael acceptor) to polymerize with itself rather than react with sulfur.
The Fix (Protocol Adjustment):
Dilution is key: Do not run this reaction neat (solvent-free) unless using specific mechanochemical protocols. Use Ethanol or DMF (Dimethylformamide).
Staged Addition:
Mix Ketone + Nitrile + Sulfur + Solvent first.
Add the amine base dropwise at room temperature or 0°C.
Self-Validating Check: The solution should turn slightly yellow/orange (formation of intermediate) but remain fluid. If it smokes or boils, you added base too fast.
Q: I see the Knoevenagel intermediate (via TLC), but the sulfur won't react.
The Diagnosis: "Old" Sulfur or Insufficient Activation.
Elemental sulfur (
) exists as a stable crown ring. It requires energy and nucleophilic attack to open the ring and become reactive. Old sulfur oxidizes, forming a surface crust that hinders solubility.
The Fix:
Reagent Quality: Use "Flowers of Sulfur" or finely powdered sulfur. If the sulfur is clumpy, grind it in a mortar before use.
The "Morpholine Effect": Morpholine is the preferred base (over triethylamine) because it is a secondary amine. It can form a transient enamine with the ketone, accelerating the Knoevenagel step, and it is nucleophilic enough to help activate the sulfur ring [1].
Part 3: Regioselectivity & Yield
Symptom: Low yield or a mixture of isomers when using unsymmetrical ketones (e.g., 2-butanone).
Q: Where will the thiophene ring close?
The Rule: Steric Hindrance dominates.
In the Gewald reaction, the Knoevenagel condensation usually occurs at the less hindered methylene group (Kinetic Control).
Data: Regioselectivity Ratios
Ketone Substrate
Major Isomer Position
Minor Isomer Position
Approx Ratio
2-Butanone
Terminal Methyl (C1)
Internal Methylene (C3)
>90:10
3-Pentanone
Symmetric
N/A
100:0
Acetophenone
Methyl group
N/A
100:0
| Cyclohexanone | Alpha-methylene | N/A | 100:0 |
The Protocol for Unsymmetrical Ketones:
If you need the "internal" isomer (thermodynamic product), the standard Gewald conditions will fail you. You must switch to a Two-Step Procedure :
Pre-form the specific enamine or Knoevenagel product separately.
Base: L-Proline (10 mol%) or Morpholine (1.0 eq) [3].
Solvent: Ethanol (2 mL).
Conditions:
Temperature: 80°C - 100°C.
Time: 15 - 30 minutes (vs 12 hours thermal).
Pressure: High absorption (normal setting).
Workup: Pour onto crushed ice. The product usually precipitates as a solid.
Part 6: Troubleshooting Decision Tree
Figure 2: Diagnostic decision tree for rapid issue resolution.
References
Sabnis, R. W. (1994).[2] The Gewald synthesis.[1][2][3][6][8][12][13][14][15] Sulfur Reports, 16(1), 1–17.
Sridhar, M., et al. (2007).[16] Microwave-assisted synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
Wang, T., et al. (2010).[4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354.
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction.[2][3][12] Molecular Diversity, 15, 3–33.[10]
Spectroscopic Differentiation of Thiophene Regioisomers: A Comparative Technical Guide
Executive Summary Thiophene regioisomers represent a critical variable in both drug discovery and organic electronics.[1] In medicinal chemistry, the choice between a 2-substituted and 3-substituted thiophene serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiophene regioisomers represent a critical variable in both drug discovery and organic electronics.[1] In medicinal chemistry, the choice between a 2-substituted and 3-substituted thiophene serves as a bioisostere for phenyl rings, often altering metabolic stability and binding affinity.[1] In materials science (specifically conjugated polymers like P3HT), regioregularity dictates charge carrier mobility and crystallinity.[1]
This guide provides an objective, data-driven comparison of spectroscopic methods for distinguishing thiophene isomers. It prioritizes Nuclear Magnetic Resonance (NMR) as the definitive structural tool, supported by UV-Vis for conjugation analysis and IR for rapid fingerprinting.[1]
Part 1: The Regioisomer Challenge
The core challenge in thiophene chemistry is the subtle electronic and steric difference between the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(positions 2, 5) and (positions 3, 4) carbons.[2][3][4]
2-Substituted (Alpha): Electronically coupled to the sulfur atom; higher reactivity in electrophilic aromatic substitution; greater conjugation length.[1]
3-Substituted (Beta): Sterically less hindered in some pathways but suffers from "twisted" conformations in polymer chains (steric clash with neighboring rings); generally less conjugated.[1]
H NMR) is the most reliable method for absolute structural assignment. The differentiation relies heavily on spin-spin coupling constants () rather than chemical shifts, which are solvent-dependent.
Comparative Data: Coupling Constants
The magnitude of the coupling constant is diagnostic.[2][5] The bond order between C2-C3 is higher than C3-C4, leading to a larger ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
value.
Table 1: Diagnostic Coupling Constants in Monosubstituted Thiophenes
Small "W-coupling"; often unresolved in low-field instruments.
Analysis Logic
Scenario A (2-Substituted): You will see two distinct multiplets (if 3, 4, and 5 protons are present).[1] The H3 proton will show a large doublet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Hz) from H2, whereas H4 will show a smaller coupling ( Hz).
Scenario B (3-Substituted): The H2 proton appears as a narrow doublet or singlet (due to small ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
or ), distinct from the larger vicinal couplings seen in 2-substituted isomers.
Crucial: Apply Zero Filling (to 64k or 128k points) and Gaussian Apodization (lb = -0.3, gb = 0.3) during processing to resolve the fine
splitting.
Visualization: NMR Assignment Decision Tree
Caption: Logic flow for assigning thiophene substitution patterns based on proton coupling constants.
Part 3: Optical Spectroscopy (UV-Vis) – Conjugation & Aggregation[1]
While NMR provides the structure, UV-Vis spectroscopy provides the electronic state.[1] This is vital for differentiating isomers based on steric twist and conjugation length.[1]
Electronic Comparison
2-Substituted: The substituent is linearly conjugated with the S-C=C-C path.[1] This typically results in a Red Shift (Bathochromic) compared to the 3-isomer.[1]
3-Substituted: Substituents at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-position often create steric torsion with the adjacent ring or substituent, breaking planarity. This results in a Blue Shift (Hypsochromic) and lower molar absorptivity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).
Case Study: Poly(3-hexylthiophene) [P3HT]
In polymer applications, distinguishing Regioregular (Head-to-Tail, HT) from Regiorandom (Head-to-Head, HH) is critical.[1]
Objective: Determine the regioregularity and stacking ability of a thiophene polymer.
Stock Solution: Dissolve polymer in a "good" solvent (e.g., Chloroform) at 0.1 mg/mL.[1]
Titration: Aliquot into cuvettes and add increasing percentages of a "poor" solvent (e.g., Methanol) from 0% to 90% v/v.
Observation:
High Regioregularity: At ~50-60% methanol, a dramatic color change (orange to purple) occurs.[1] UV-Vis shows the emergence of fine vibronic peaks at low energy.[1]
Isomeric Defects: Gradual precipitation without distinct vibronic features suggests 3-substituted steric clashes (Head-to-Head defects).[1]
Part 4: Vibrational Spectroscopy (IR) – Fingerprinting
Infrared spectroscopy is less quantitative than NMR but faster for quality control.[1] The key differentiator is the C-H Out-of-Plane (OOP) Bending region (600–900 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).
Characteristic Bands[1][2][7][8][9]
2-Substituted:
Strong band at ~700–750 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
(3 adjacent H atoms).
Overtone patterns in the 1600–2000 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
region are often recognizable (though weak).
3-Substituted:
Distinct pattern due to isolated H (position 2) and adjacent H (positions 4,5).[1]
Often shows a band shifted to ~750–800 cmngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
and a specific "isolated C-H" wag near 850 cm.
Part 5: Workflow Summary & References
Analytical Workflow for Unknowns
Caption: Integrated workflow combining NMR and UV-Vis for robust identification.
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants).
Hoffman, R. E. "Standard 1H NMR Coupling Constants." Hebrew University of Jerusalem.[1] Link
McCullough, R. D. "The Chemistry of Conducting Polythiophenes."[1] Advanced Materials, 1998.[1] (Authoritative source on P3HT regioregularity). Link
Barbarella, G., et al. "Regiochemistry and Conformation of Oligothiophenes."[1] Journal of Organic Chemistry, 1994.[1] (Detailed NMR analysis of thiophene oligomers). Link
NIST Chemistry WebBook. "Thiophene IR Spectra." (Verified standard spectra).[1] Link
Comparative Guide: Efficacy of 5-Methylthiophene-2-Carboxylate Derivatives in Drug Discovery
Executive Summary: The Thiophene Advantage In the landscape of medicinal chemistry, the 5-methylthiophene-2-carboxylate scaffold represents a critical bioisosteric alternative to standard benzoate (phenyl) and furoate (f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thiophene Advantage
In the landscape of medicinal chemistry, the 5-methylthiophene-2-carboxylate scaffold represents a critical bioisosteric alternative to standard benzoate (phenyl) and furoate (furan) cores.[1] While often sourced as the stable tert-butyl 5-methylthiophene-2-carboxylate precursor, the pharmacological value lies in its hydrolyzed and functionalized derivatives—specifically amides and acids.[1]
This guide objectively compares these derivatives against their phenyl analogs, highlighting their superior performance in metabolic stability , lipophilicity modulation , and target engagement (specifically in antitubercular and anticancer campaigns).
Comparative Analysis: Thiophene vs. Phenyl vs. Furan
The decision to employ a 5-methylthiophene core over a phenyl ring is rarely arbitrary; it is a calculated move to alter physicochemical properties without disrupting binding topology.[1]
The Solution: The 5-methyl substituent in this specific scaffold serves as a "metabolic blocker," sterically and electronically hindering oxidation at the most reactive site. This modification significantly extends half-life (
) compared to unsubstituted thiophene derivatives.[1]
Mechanism of Action & Biological Applications
Derivatives synthesized from tert-butyl 5-methylthiophene-2-carboxylate have demonstrated efficacy in two primary therapeutic areas.
A. Antitubercular Activity (MmpL3 Inhibition)
Recent campaigns have identified thiophene-2-carboxamides as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the construction of the Mycobacterium tuberculosis cell wall.[1]
Performance: Thiophene derivatives often show lower MIC (Minimum Inhibitory Concentration) values compared to isosteric benzamides due to enhanced lipophilic interactions within the MmpL3 hydrophobic channel.[1]
B. Anticancer (ROS Modulation)
5-methylthiophene-2-carboxamides have been reported to induce cytotoxicity in cancer cell lines (e.g., A375, MCF-7) by modulating Reactive Oxygen Species (ROS).[1][2]
Mechanism: Unlike phenyl analogs, the sulfur atom in the thiophene ring can undergo reversible redox cycling, contributing to ROS accumulation specifically in tumor cells, triggering apoptosis.
Strategic Visualization: SAR & Logic Flow
The following diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Caption: Logical workflow for replacing phenyl scaffolds with 5-methylthiophene to solve metabolic liabilities.
Experimental Protocols
These protocols describe the conversion of the precursor (Tert-butyl 5-methylthiophene-2-carboxylate ) into active amide derivatives, followed by biological validation.[1]
Dissolve tert-butyl 5-methylthiophene-2-carboxylate (1.0 eq) in DCM/TFA (1:1 ratio). Note: Acidic cleavage is preferred over basic hydrolysis to avoid ring opening.
Stir at RT for 2–4 hours (monitor by TLC).
Concentrate in vacuo to yield 5-methylthiophene-2-carboxylic acid .[1]
Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir for 1 hour to generate the acid chloride.
Coupling (Amidation):
Add the target amine (e.g., aniline derivative) (1.1 eq) and TEA (2.0 eq).[1]
Stir overnight at RT.
Purification: Wash with 1N HCl and NaHCO3. Recrystallize from Ethanol/Water.[1]
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Compare efficacy against A375 (Melanoma) cells.[1]
Seeding: Plate A375 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
Treatment: Treat cells with the synthesized 5-methylthiophene derivative (0.1–100 µM).[1] Include a Benzamide analog as a negative control and Doxorubicin as a positive control.[1]
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Success Metric: 5-methylthiophene derivatives should exhibit an IC50 < 10 µM.[1]
Synthesis Workflow Diagram
Caption: Synthetic route from the tert-butyl ester precursor to the active pharmaceutical ingredient.
References
PubChem. (2025).[1] 5-Methylthiophene-2-carboxylic acid | C6H6O2S.[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]
Royal Society of Chemistry. (2020).[1] Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances. Retrieved from [Link][1]
National Institutes of Health (PMC). (2023).[1] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
MDPI. (2023).[1] Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link][1]
Cambridge MedChem Consulting. (2021).[1] Bioisosteric Replacements in Drug Design. Retrieved from [Link][1]
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 5-methylthiophene-2-carboxylate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 5-methylthiophene-2-carboxylate. As drug development professionals, our commitment to safety and environmental...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 5-methylthiophene-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols are understood and implemented effectively in your laboratory.
Part 1: Hazard Identification and Risk Assessment
The primary step in any disposal protocol is a thorough understanding of the substance's hazards. Based on data from structurally similar compounds like 5-methylthiophene-2-carboxylic acid and other thiophene derivatives, we can infer the following hazard profile.
Table 1: Inferred Hazard Profile of Tert-butyl 5-methylthiophene-2-carboxylate
Hazard Class
Inferred Risk
Rationale & Authoritative Source Analogue
Acute Toxicity (Oral)
Potentially harmful if swallowed.
Thiophene derivatives can cause gastrointestinal irritation[1][2]. A closely related compound is classified as Acutely toxic, Oral (Category 4).
Skin Irritation
May cause skin irritation.
The parent carboxylic acid is a known skin irritant (Category 2)[2][3].
Eye Irritation
Causes serious eye irritation.
The parent carboxylic acid and other thiophene esters are classified as causing serious eye irritation (Category 2A/2)[2][3].
Respiratory Irritation
May cause respiratory irritation.
Inhalation of vapors or dust from thiophene compounds can irritate the respiratory system[1][2][3].
Aquatic Toxicity
Harmful to aquatic life with long-lasting effects.
A related bromo-thiophene ester is classified as harmful to aquatic life. It is prudent to assume this compound shares similar properties and should not enter drains[2][4].
Flammability
Likely a combustible liquid.
While the tert-butyl group may lower its flammability compared to smaller esters, related thiophene compounds are combustible liquids with defined flash points[1][5].
Part 2: Pre-Disposal Preparations & Personal Protective Equipment (PPE)
Before handling any waste, the principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied. Proper selection and use of PPE is non-negotiable.
Required PPE:
Eye Protection : Chemical splash goggles are mandatory. If handling larger quantities, a face shield should be used in addition to goggles.
Hand Protection : Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact[4].
Body Protection : A lab coat or chemical-resistant apron must be worn.
Respiratory Protection : If there is a risk of generating aerosols or vapors, conduct all work within a certified chemical fume hood.
Part 3: Step-by-Step Disposal Protocol
This protocol distinguishes between the disposal of the pure chemical (or solutions) and contaminated labware. The fundamental principle is that this chemical waste must not be disposed of down the drain[2][4]. It must be collected for disposal by a licensed environmental waste management company.
Protocol 3.1: Disposal of Liquid Waste
Segregation : Designate a specific, sealed waste container for halogen-free organic waste. Do not mix with halogenated solvents or other incompatible waste streams.
Container Selection : Use a clearly labeled, non-reactive, and sealable container (e.g., a high-density polyethylene or glass bottle). The container must be in good condition with no leaks or cracks.
Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("tert-butyl 5-methylthiophene-2-carboxylate"), and the approximate concentration and volume. Also, list any solvents used.
Collection : In a fume hood, carefully pour the waste into the designated container using a funnel. Avoid splashing.
Sealing and Storage : Securely cap the container. Store it in a designated, well-ventilated, secondary containment area away from heat, sparks, or open flames, awaiting pickup by a certified waste disposal service[5].
Protocol 3.2: Disposal of Contaminated Solid Waste
Definition : This category includes items such as used gloves, weigh boats, paper towels, or silica gel contaminated with tert-butyl 5-methylthiophene-2-carboxylate.
Collection : Place all contaminated solid waste into a designated, labeled, sealable plastic bag or a lined solid waste container.
Labeling : The container or bag must be clearly labeled "HAZARDOUS WASTE" and list the chemical contaminant(s).
Storage : Store the sealed container in the designated waste accumulation area for professional disposal.
Part 4: Emergency Procedures for Spills
Immediate and correct response to a spill is critical to ensure personnel safety.
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Control : If safe to do so, prevent the spill from spreading by using absorbent, non-combustible material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
Ventilate : Ensure the area is well-ventilated.
Cleanup :
Wearing the appropriate PPE, absorb the spilled material.
Soak up the residue with an inert absorbent material[4].
Place the absorbent material and any contaminated items into a sealable, labeled container for hazardous waste disposal.
Decontaminate : Clean the spill area with soap and water.
Report : Report the incident to your institution's Environmental Health & Safety (EHS) department.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing tert-butyl 5-methylthiophene-2-carboxylate.
Caption: Disposal workflow for tert-butyl 5-methylthiophene-2-carboxylate.
References
Sigma-Aldrich, Safety Data Sheet for a related compound. MilliporeSigma.
Cole-Parmer , Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. [Link]
Personal protective equipment for handling Tert-butyl 5-methylthiophene-2-carboxylate
[1] Executive Summary & Hazard Context Compound: Tert-butyl 5-methylthiophene-2-carboxylate Application: Pharmaceutical intermediate, heterocyclic scaffold for drug discovery.[1] Signal Word: WARNING As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Context
Compound: Tert-butyl 5-methylthiophene-2-carboxylate
Application: Pharmaceutical intermediate, heterocyclic scaffold for drug discovery.[1]
Signal Word:WARNING
As a Senior Application Scientist, I emphasize that while this compound is not classified as "High Hazard" (e.g., pyrophoric or acutely toxic), complacency is the primary cause of laboratory exposure.[1] Thiophene esters are lipophilic organic solids that present distinct risks of cutaneous sensitization and respiratory irritation .
This guide moves beyond generic safety advice, providing a logistical framework for handling this specific thiophene derivative in a research setting. The safety protocol relies on the "Barrier-Ventilation-Decontamination" triad.[1]
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][3]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the physicochemical properties of lipophilic esters and their tendency to solubilize in organic carriers (DCM, THF) during synthesis.
Protection Zone
Recommended Equipment
Technical Rationale
Ocular
Chemical Splash Goggles (Indirect Vent)
Safety glasses with side shields are insufficient if the compound is in solution or fine powder form.[1] Goggles prevent vapor entry and particulate migration to the mucosa.
Thiophenes can penetrate thin latex.[1] Protocol: Wear an inner 4-mil nitrile glove (colored) and an outer 5-mil nitrile glove (standard).[1] Replace outer glove immediately upon splash contact.
Respiratory
Fume Hood (Primary)
Do not rely on N95 masks. Engineering controls are mandatory.[1] All weighing and transfer must occur under Local Exhaust Ventilation (LEV) to mitigate H335 risks.[1]
Body
Lab Coat (100% Cotton or Nomex)
Synthetic blends (polyester) can melt into skin if a solvent fire occurs.[1] Cotton provides a breathable, fire-resistant sacrificial layer.[1]
Footwear
Closed-toe, Non-perforated
Leather or chemically resistant synthetic uppers.[1] Mesh sneakers allow rapid liquid penetration and are prohibited.
Operational Workflow: The "Safe Handling Loop"
This workflow enforces a self-validating system where no step proceeds without the previous safety check.[1]
Figure 1: The Safe Handling Loop ensures engineering controls and PPE are active before the chemical container is opened.
Detailed Handling Protocols
A. Weighing and Transfer (Solid State)
Tert-butyl 5-methylthiophene-2-carboxylate is typically a low-melting solid.[1] Static electricity can cause "fly-away" powder, increasing inhalation risk.[1]
Preparation: Place the analytical balance inside the fume hood or use a localized powder containment hood.
Static Control: Use an ionizing fan or antistatic gun on the spatula and weighing boat before dispensing.
Transfer: Do not dump the solid. Use a micro-spatula to transfer small amounts to avoid aerosol clouds.
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) after weighing.[1] Dispose of the wipe as hazardous solid waste.
B. Reaction Setup (Solution State)
Once dissolved, the permeation risk shifts to the solvent's properties (often Dichloromethane or Ethyl Acetate).[1]
Double Gloving: Essential here. If the solution touches the outer glove, strip it, wash hands, and re-glove.
Vapor Management: Keep reaction vessels capped or under an inert atmosphere (Nitrogen/Argon) manifold.[1] This prevents moisture ingress (hydrolysis of the ester) and escape of irritating vapors.
Temperature Control: If heating is required, use an oil bath or heating block with a temperature probe. Never use an open flame near organic esters.
PubChem. (n.d.).[1] Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link][1]
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]